DL-Tartaric acid
Overview
Description
L-Tartaric acid, also known as 2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid found in various fruits, particularly grapes. It is a white, crystalline substance with a strong acidic taste and is widely used in the food and pharmaceutical industries. The compound has significant historical importance, having been known to winemakers for centuries and playing a crucial role in the discovery of chemical chirality .
Mechanism of Action
Target of Action
2,3-Dihydroxysuccinic acid, also known as Tartaric acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .
Biochemical Pathways
As a biochemical reagent, it’s plausible that it may be involved in various biochemical reactions depending on the context of its use .
Pharmacokinetics
As a biochemical reagent, its bioavailability would depend on the method of administration and the physiological conditions of the organism .
Result of Action
As a biochemical reagent, it’s likely that its effects would vary depending on the context of its use and the specific targets it interacts with .
Action Environment
Factors such as temperature, ph, and the presence of other biochemical entities could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Tartaric acid interacts with several enzymes, proteins, and other biomolecules. It is involved in the enzymatic dehydration of malate and tartrate, where it acts as a chiral substrate . The enzymes that interact with tartaric acid include fumarate hydratase and L-tartrate dehydratase, which catalyze reactions on specific stereoisomers of malate and tartrate .
Molecular Mechanism
At the molecular level, tartaric acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the enzymatic dehydration of malate and tartrate, acting as a chiral substrate
Metabolic Pathways
Tartaric acid is involved in several metabolic pathways. It is synthesized through the enzymatic dehydration of malate and tartrate . The enzymes that interact with tartaric acid in these pathways include fumarate hydratase and L-tartrate dehydratase .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Tartaric acid can be synthesized through several methods. One common synthetic route involves the oxidation of maleic anhydride using a composite oxidant of potassium iodate and iodine in the presence of a catalyst. This reaction is followed by hydrolysis in the presence of a strong acid to yield L-Tartaric acid .
Industrial Production Methods: Industrial production of L-Tartaric acid often involves the extraction from by-products of the wine industry, such as potassium bitartrate. The process includes converting potassium bitartrate to calcium tartrate, followed by acidification to produce L-Tartaric acid. Another method involves the use of cis-epoxysuccinic acid, which is hydrolyzed using specific bacterial strains to produce L-Tartaric acid .
Chemical Reactions Analysis
Types of Reactions: L-Tartaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to dihydroxymaleic acid using hydrogen peroxide in the presence of a ferrous salt .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts.
Reduction: Sodium borohydride.
Substitution: Sodium hydroxide.
Major Products:
Oxidation: Dihydroxymaleic acid.
Reduction: Tartaric acid derivatives.
Substitution: Sodium tartrate.
Scientific Research Applications
L-Tartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a resolving agent for chiral compounds and in the synthesis of various organic compounds.
Biology: Plays a role in the study of enzyme interactions and protein folding.
Medicine: Utilized in the formulation of pharmaceutical products, including laxatives and antacids.
Comparison with Similar Compounds
L-Tartaric acid is unique due to its specific stereochemistry and natural occurrence. Similar compounds include:
D-Tartaric acid: The enantiomer of L-Tartaric acid, with similar chemical properties but opposite optical rotation.
Meso-Tartaric acid: An achiral diastereomer of L-Tartaric acid, which does not exhibit optical activity.
Racemic Tartaric acid: A mixture of equal parts of L- and D-Tartaric acid, resulting in no net optical activity.
L-Tartaric acid stands out due to its natural abundance and historical significance in the study of chirality.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O6, Array, H2C4H4O6 | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
132517-61-4 | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8023632 | |
Record name | L-Tartaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | L-Tartaric acid | |
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URL | https://haz-map.com/Agents/19086 | |
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Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Solubility |
582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
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Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Relative density (water = 1): 1.79 | |
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000015 [mmHg] | |
Record name | L-Tartaric acid | |
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URL | https://haz-map.com/Agents/19086 | |
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CAS No. |
87-69-4, 133-37-9 | |
Record name | (+)-Tartaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tartaric acid [USAN:JAN] | |
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Record name | DL-Tartaric acid | |
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Record name | L-tartaric acid | |
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Record name | tartaric acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |
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Record name | L-Tartaric acid | |
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Record name | (+)-tartaric acid | |
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Record name | TARTARIC ACID, DL- | |
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Record name | TARTARIC ACID | |
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Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Between 168 °C and 170 °C, 169 °C, 206 °C | |
Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Tartaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | TARTARIC ACID | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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